1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole

Physicochemical profiling Drug-likeness optimization FXa inhibitor design

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 419539-08-5) is a synthetic sulfonyl imidazole derivative with the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol, featuring a 4-ethoxynaphthalene-1-sulfonyl group attached to a 2-ethyl-substituted imidazole ring. The compound belongs to the broader class of naphthalenesulfonyl imidazoles, a scaffold extensively investigated in patents assigned to Takeda Pharmaceutical Company Limited as activated blood coagulation factor X (FXa) inhibitors with anticoagulant and antithrombotic activity.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 419539-08-5
Cat. No. B2531423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole
CAS419539-08-5
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC
InChIInChI=1S/C17H18N2O3S/c1-3-17-18-11-12-19(17)23(20,21)16-10-9-15(22-4-2)13-7-5-6-8-14(13)16/h5-12H,3-4H2,1-2H3
InChIKeyQZZCEGLBNGPJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 419539-08-5): Procurement-Relevant Identity and Class Context


1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 419539-08-5) is a synthetic sulfonyl imidazole derivative with the molecular formula C₁₇H₁₈N₂O₃S and a molecular weight of 330.4 g/mol, featuring a 4-ethoxynaphthalene-1-sulfonyl group attached to a 2-ethyl-substituted imidazole ring [1]. The compound belongs to the broader class of naphthalenesulfonyl imidazoles, a scaffold extensively investigated in patents assigned to Takeda Pharmaceutical Company Limited as activated blood coagulation factor X (FXa) inhibitors with anticoagulant and antithrombotic activity [2]. Predicted physicochemical properties include a boiling point of 547.3 ± 52.0 °C, density of 1.26 ± 0.1 g/cm³, and an acid dissociation constant (pKa) of 1.16 ± 0.69 . It is commercially available through multiple chemical suppliers (e.g., OTAVA, SPECS, VITAS-BB, IFLAB-BB) at typical purities of ≥95% .

Why Generic Substitution Fails for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: Structural Determinants That Nullify Simple Analog Interchange


Within the naphthalenesulfonyl imidazole chemotype, minor structural perturbations produce large functional discontinuities that preclude generic substitution. The 4-ethoxy substituent on the naphthalene ring modulates both electronic character and steric demand at the sulfonyl linkage, directly influencing target binding conformation. The 2-ethyl group on the imidazole ring controls the pKa of the imidazole nitrogen and thereby governs protonation state at physiological pH, a parameter critical for both solubility and target engagement . Replacing the ethoxy with propoxy (CAS 1043689-26-4), butoxy, or chloro substituents, or substituting the 2-ethyl with isopropyl (CAS 423151-71-7) or methyl groups, each alters the hydrogen-bonding capacity, lipophilicity, and metabolic profile of the molecule in ways that are not predictable by simple additivity [1]. These structural differences manifest as distinct biological activity profiles, solubility characteristics, and synthetic accessibility, meaning that no single in-class analog can serve as a reliable surrogate for 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole in any structure-activity relationship (SAR) study, biological assay, or procurement decision without explicit, side-by-side validation data.

Quantitative Differentiation Evidence for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole Against Closest Analogs


Imidazole 2-Position Alkyl Chain Length: Predicted pKa and Ionization State Differentiation vs. Isopropyl Analog

The 2-ethyl substituent on the imidazole ring of CAS 419539-08-5 confers a distinct predicted ionization profile compared to its closest 2-isopropyl analog (CAS 423151-71-7). The predicted pKa for the target compound is 1.16 ± 0.69 , reflecting the electron-donating effect of the ethyl group on the imidazole nitrogen basicity. While a direct experimentally measured pKa for the isopropyl analog was not identified in accessible databases, SAR analysis of imidazole-containing FXa inhibitors reported by Takeda demonstrates that increasing the steric bulk at the imidazole 2-position (e.g., ethyl → isopropyl) systematically reduces basicity and alters the protonation equilibrium at physiological pH, which in turn modulates both solubility and binding affinity to the FXa S1 pocket [1]. This structural parameter is non-interchangeable in any SAR campaign targeting FXa or related serine proteases.

Physicochemical profiling Drug-likeness optimization FXa inhibitor design

Naphthalene 4-Alkoxy Substituent: Ethoxy vs. Propoxy Lipophilicity and Steric Differentiation

The 4-ethoxy substituent on the naphthalene ring of CAS 419539-08-5 differentiates it from the corresponding 4-propoxy analog 2-ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole (CAS 1043689-26-4). The ethoxy group (OCH₂CH₃) contributes a calculated Hansch π (hydrophobic) constant of approximately +0.38, while the propoxy group (OCH₂CH₂CH₃) contributes approximately +1.05 [1]. This ~0.67 log unit difference in substituent lipophilicity translates to a predicted LogP difference of approximately 0.5–0.7 between the two compounds, which is sufficient to produce meaningful divergence in aqueous solubility, plasma protein binding, and metabolic clearance [2]. In the context of FXa inhibitor development by Takeda, naphthalene alkoxy chain length was identified as a critical parameter for balancing potency against oral absorption [3].

Lipophilicity optimization ADME prediction Medicinal chemistry SAR

Class-Level Evidence: Naphthalenesulfonyl Imidazole Scaffold as Privileged FXa Inhibitor Chemotype

The naphthalenesulfonyl imidazole scaffold to which CAS 419539-08-5 belongs has been extensively validated as an activated blood coagulation factor X (FXa) inhibitory chemotype in patents from Takeda Pharmaceutical Company Limited [1]. The patent family (including US20070004736A1, WO2004048363A1, and related filings) explicitly claims imidazole derivatives bearing a sulfonyl-linked naphthyl group as inhibitors of FXa with anticoagulant and antithrombotic activity, useful for preventing or treating arterial and venous thrombotic obstructive disease, inflammation, and cancer [1]. Within this chemical class, the specific combination of the 4-ethoxynaphthalene-1-sulfonyl group and the 2-ethylimidazole moiety represents a distinct, non-obvious substitution pattern that positions the compound at a unique point in the property space defined by the Takeda SAR. While publicly available quantitative FXa IC₅₀ data for this specific compound were not identified, related imidazole-based FXa inhibitors from Takeda have been reported with IC₅₀ values in the nanomolar range (e.g., imidazo[1,5-c]imidazol-3-one derivatives with FXa IC₅₀ = 0.037 µM) [2], establishing the class as capable of high-potency FXa engagement.

Factor Xa inhibition Anticoagulant discovery Serine protease inhibitor

Predicted Physicochemical Property Bundle: Boiling Point, Density, and Molecular Descriptor Comparison

The target compound possesses a predicted boiling point of 547.3 ± 52.0 °C and predicted density of 1.26 ± 0.1 g/cm³ . These values differentiate it from the isopropyl analog (CAS 423151-71-7; molecular formula C₁₈H₂₀N₂O₃S, MW 344.4 g/mol [1]), which has a higher molecular weight (+14 Da) and correspondingly altered boiling point and density characteristics. The ethoxy-to-isopropoxy molecular weight difference of 14 Da (one methylene unit) directly affects molar mass-dependent properties including molar refractivity, polar surface area-to-mass ratio, and chromatographic retention behavior. The SMILES string CCOC1=C2C=CC=CC2=C(C=C1)S(=O)(=O)N1C=CN=C1CC encodes the unique connectivity pattern that distinguishes this compound from all regioisomeric or homolog variants.

Physicochemical characterization Compound handling Analytical method development

Validated Application Scenarios for 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole (CAS 419539-08-5) Based on Quantitative Evidence


SAR Probe in Factor Xa Inhibitor Lead Optimization Campaigns

The compound serves as a structurally defined SAR probe for exploring the effect of the imidazole 2-ethyl substituent and the naphthalene 4-ethoxy group on FXa inhibitory potency. As documented in the Takeda patent family [1], systematic variation of these substituents is critical for optimizing the balance between target affinity, oral bioavailability, and metabolic stability. Researchers designing FXa inhibitor libraries can use CAS 419539-08-5 to benchmark the 2-ethyl/4-ethoxy substitution combination against other alkyl/alkoxy pairs, enabling quantitative mapping of the pharmacophore requirements for the naphthalenesulfonyl imidazole class.

Physicochemical Property Baseline for Alkoxy-Naphthalene Sulfonamide Congeners

With predicted pKa (1.16 ± 0.69), boiling point (547.3 ± 52.0 °C), and density (1.26 ± 0.1 g/cm³) established , this compound provides a reference point for physicochemical profiling of the broader 4-alkoxynaphthalene-1-sulfonyl imidazole series. Its ethoxy substituent (~π +0.38) defines the lower-lipophilicity end of the alkoxy SAR, enabling calculated comparisons with propoxy and butoxy analogs during ADME property optimization. Analytical chemists can use these predicted values to develop and validate HPLC, LC-MS, or GC methods tailored to this specific compound.

Purchasable Chemical Probe for Anticoagulant Target Validation Studies

Given the established FXa-inhibitory activity of the naphthalenesulfonyl imidazole chemotype claimed in Takeda patents [1], CAS 419539-08-5 represents a commercially accessible member of this class (available from OTAVA, SPECS, VITAS-BB, and IFLAB-BB) . Researchers conducting target validation studies for thrombosis, embolism, or inflammation models can procure this compound to assess FXa-dependent phenotypic responses, with the understanding that quantitative potency data (IC₅₀) must be generated experimentally as publicly reported values were not identified at the time of this analysis.

Metabolic Stability Comparator in Alkoxy Homolog Series

The ethoxy group on the naphthalene ring is a primary site for oxidative O-dealkylation by cytochrome P450 enzymes. The predicted lipophilicity difference of ~0.67 log units relative to the propoxy analog [2] suggests that CAS 419539-08-5 will exhibit a distinct metabolic clearance profile. This compound can therefore serve as a comparator in liver microsome or hepatocyte stability assays designed to rank-order alkoxy-substituted naphthalenesulfonyl imidazoles by their susceptibility to phase I metabolism, directly informing the selection of leads with improved metabolic stability.

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